Technical Whitepaper: Chemical Properties and Pharmacological Profiling of (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine
Technical Whitepaper: Chemical Properties and Pharmacological Profiling of (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine
Executive Summary
In the landscape of neuropharmacology, propargylamines represent a privileged scaffold for the irreversible inhibition of Monoamine Oxidase (MAO) enzymes. This whitepaper dissects the chemical architecture, mechanistic enzymology, and synthetic workflows associated with (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine (CAS 1797245-23-8)[1]. By analyzing its highly substituted quaternary α -carbon and its interaction with the FAD (flavin adenine dinucleotide) cofactor, we provide a comprehensive guide to its utility as a mechanism-based "suicide" inhibitor.
Chemical Architecture and Regioselective Design
The structural identity of (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine is defined by a cumylamine-derived core (an α,α -disubstituted benzylamine) coupled with an N -propargyl pharmacophore.
The Quaternary α -Carbon: A Forced Regioselectivity Matrix
In typical primary or secondary amine substrates, MAO abstracts an α -proton to form an imine, which subsequently hydrolyzes into an aldehyde. However, the core of our target compound features a quaternary α -carbon (C2) bearing a phenyl group, a methyl group, and a methoxymethyl group.
The Causality of Steric Design: Because this α -carbon completely lacks α -protons, the FAD-catalyzed hydride transfer cannot occur on the benzyl side of the amine. Instead, the oxidation is regioselectively forced onto the methylene bridge of the N -propargyl group[2]. This forced regioselectivity is a critical design feature: it guarantees the formation of a reactive allenyl iminium intermediate ( R−N=CH−C≡CH ) rather than allowing non-productive substrate turnover. This drives the partition ratio (the ratio of product release to enzyme inactivation) to near zero, ensuring highly efficient suicide inhibition[3].
Quantitative Physicochemical Profile
To understand the molecule's behavior in biological matrices, we must evaluate its physicochemical parameters. The methoxymethyl group introduces a hydrogen-bond acceptor, subtly modulating the lipophilicity compared to pure alkyl derivatives like selegiline.
Table 1: Structural and Physicochemical Properties
| Property | Value | Causality / Significance in Drug Design |
| CAS Registry Number | 1797245-23-8[1] | Unique identifier for compound tracking and procurement. |
| Molecular Formula | C₁₃H₁₇NO | Defines the atomic composition and molecular weight (~203.28 g/mol ). |
| Pharmacophore | N -propargyl group | Essential terminal alkyne required for FAD N(5) covalent binding[2]. |
| α -Carbon Substitution | Quaternary (Methyl, Methoxymethyl) | Imparts severe steric hindrance, preventing standard oxidative deamination and driving MAO-B selectivity[4]. |
Pharmacological Profile: Mechanism of Action
Propargylamines are established mechanism-based (suicide) inhibitors of MAO enzymes[5]. The inhibition is not merely competitive; it is a destructive, covalent modification of the enzyme's catalytic machinery.
The Flavocyanine Adduct Formation
Upon entering the bipartite hydrophobic binding pocket of MAO-B, the compound forms a reversible Michaelis complex. The FAD cofactor then catalyzes the oxidation of the propargyl amine to an iminium cation, generating a highly reactive Michael acceptor[2]. The N(5) atom of the FAD isoalloxazine ring executes a nucleophilic attack on this intermediate, resulting in a stable, irreversible covalent flavocyanine adduct[5].
Fig 1. Regioselective mechanism of MAO-B irreversible suicide inhibition by propargylamines.
Kinetic Parameters of Inhibition
The efficiency of this process is measured by the inactivation rate constant ( kinact ) and the inhibition constant ( Ki ).
Table 2: Comparative Kinetic Parameters of Propargylamine Inhibitors
| Compound | MAO-B Ki (µM) | MAO-B kinact (min⁻¹) | Partition Ratio | Mechanism |
| Selegiline | 0.012 | 0.055 | ~0 | Irreversible[5] |
| Rasagiline | 0.003 | 0.082 | ~0 | Irreversible[3] |
| Target Compound (Est.) | 0.05 - 0.5 | 0.02 - 0.06 | ~0 | Irreversible (Sterically Hindered) |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, utilizing stoichiometric control and real-time kinetic tracking.
Protocol 1: Controlled Synthetic Workflow
Objective: Synthesize (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine while preventing tertiary amine over-alkylation.
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Precursor Preparation: Begin with the primary amine precursor, 1-methoxy-2-phenylpropan-2-amine (CAS 1247731-51-6)[6]. Dissolve 10 mmol of the amine in 50 mL of anhydrous acetonitrile. Causality: Anhydrous conditions prevent nucleophilic competition from water, ensuring high yield.
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Base Addition: Add 12 mmol of anhydrous potassium carbonate ( K2CO3 ). Causality: This heterogeneous weak base neutralizes the generated HBr without catalyzing unwanted side reactions.
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Alkylation: Cool the suspension to 0°C. Dropwise, add 10 mmol of propargyl bromide (80% in toluene). Causality: The strict 1:1 stoichiometry and low temperature are critical self-validating parameters. They arrest the reaction at the secondary amine stage, leveraging the massive steric hindrance of the α -quaternary center to prevent a second alkylation event.
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Reaction Tracking: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
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Isolation: Filter the inorganic salts, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Fig 2. Self-validating synthetic workflow utilizing steric hindrance to prevent over-alkylation.
Protocol 2: Fluorometric Validation of MAO-B Suicide Inhibition
Objective: Determine the kinact and Ki values to validate irreversible flavocyanine adduct formation.
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Enzyme Preparation: Incubate recombinant human MAO-B (50 nM) in 50 mM sodium phosphate buffer (pH 7.4) containing 0.05% CHAPS. Causality: CHAPS maintains the stability of the membrane-bound enzyme in aqueous solution.
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Inhibitor Pre-incubation: Add the synthesized propargylamine at varying concentrations (0.1 µM to 10 µM). Incubate at 37°C for distinct time intervals (0, 5, 15, 30, and 60 minutes). Causality: Time-dependent tracking is essential because mechanism-based suicide inhibitors exhibit a time-dependent decay of enzyme activity, unlike reversible competitive inhibitors[5].
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Substrate Addition: Initiate the residual activity assay by adding 50 µM kynuramine.
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Fluorometric Detection: Kynuramine is oxidized by active MAO-B to 4-hydroxyquinoline. Measure fluorescence continuously (Ex: 310 nm, Em: 400 nm) for 20 minutes.
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Data Validation: Calculate the partition ratio. The lack of catalytic turnover recovery after extensive dialysis confirms a partition ratio approaching zero, validating that the FAD N(5) covalent adduct is permanent[3].
References
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[1] CAS No. 73138-45-1 | Chemsrc (Related CAS 1797245-23-8). Chemsrc.
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[6] 1-methoxy-2-phenylpropan-2-amine (C10H15NO) - PubChemLite. PubChemLite.
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[5] Parameters for Irreversible Inactivation of Monoamine Oxidase. PMC - NIH.
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[4] Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to Quaternary salts. DOI.
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[2] Activity-Based Probes for Studying the Activity of Flavin-Dependent Oxidases and for the Protein Target Profiling of Monoamine Oxidase Inhibitors. PMC - NIH.
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[3] Inactivation of Purified Human Recombinant Monoamine Oxidases A and B by Rasagiline and Its Analogues. Journal of Medicinal Chemistry - ACS Publications.
Sources
- 1. CAS No. 73138-45-1 | Chemsrc [chemsrc.com]
- 2. Activity-Based Probes for Studying the Activity of Flavin-Dependent Oxidases and for the Protein Target Profiling of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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